(4-Cyanophenyl)methanesulfonyl fluoride
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Overview
Description
(4-Cyanophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C₈H₆FNO₂S. It is a sulfonyl fluoride derivative that features a cyanophenyl group attached to a methanesulfonyl fluoride moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methanesulfonyl fluoride typically involves the reaction of 4-cyanobenzenesulfonyl chloride with hydrogen fluoride or a fluoride source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by a nucleophile.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, often requiring a catalyst to proceed efficiently.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.
Hydrolysis: The primary product is 4-cyanobenzenesulfonic acid.
Scientific Research Applications
(4-Cyanophenyl)methanesulfonyl fluoride has several applications in scientific research:
Organic Chemistry: It is used as a reagent for introducing the sulfonyl fluoride functional group into organic molecules.
Pharmaceuticals: This compound is explored for its potential in drug development, particularly as a building block for synthesizing biologically active molecules.
Biological Studies: It is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methanesulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins. This property makes it useful as an enzyme inhibitor, where it can irreversibly inhibit enzyme activity by modifying active site residues .
Comparison with Similar Compounds
Similar Compounds
(4-Cyanophenyl)methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of fluoride.
(4-Cyanophenyl)methanesulfonamide: Contains an amide group instead of fluoride.
Uniqueness
(4-Cyanophenyl)methanesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. This reactivity is particularly useful in enzyme inhibition studies, where the fluoride group can form strong covalent bonds with nucleophilic residues .
Properties
IUPAC Name |
(4-cyanophenyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNFDZVQCDSLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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